molecular formula C15H13NO3 B14244003 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester CAS No. 213596-36-2

9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester

Cat. No.: B14244003
CAS No.: 213596-36-2
M. Wt: 255.27 g/mol
InChI Key: PBMGODDFDAWLRQ-UHFFFAOYSA-N
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Description

9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester: is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester typically involves the esterification of 9H-Carbazole-2-carboxylic acid, 7-methoxy-. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex carbazole derivatives. It is also studied for its photophysical properties, making it useful in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Biology and Medicine: In biological research, carbazole derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The specific compound, 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester, may serve as a lead compound for the development of new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it valuable in the development of high-performance materials.

Mechanism of Action

The mechanism of action of 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

    9H-Carbazole: The parent compound, which lacks the ester and methoxy groups.

    9H-Carbazole-2-carboxylic acid: The carboxylic acid derivative without the methoxy group.

    7-Methoxy-9H-carbazole: The methoxy derivative without the ester group.

Uniqueness: 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester is unique due to the presence of both the ester and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

213596-36-2

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 7-methoxy-9H-carbazole-2-carboxylate

InChI

InChI=1S/C15H13NO3/c1-18-10-4-6-12-11-5-3-9(15(17)19-2)7-13(11)16-14(12)8-10/h3-8,16H,1-2H3

InChI Key

PBMGODDFDAWLRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(=O)OC

Origin of Product

United States

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